![molecular formula C20H19FN4O2 B2475663 3-(4-(2-fluorofenil)piperazin-1-carbonil)-7-metil-4H-pirido[1,2-a]pirimidin-4-ona CAS No. 877650-29-8](/img/structure/B2475663.png)

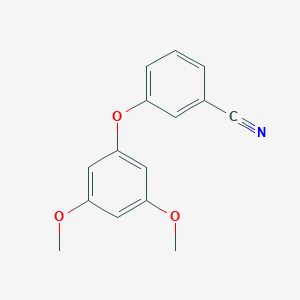

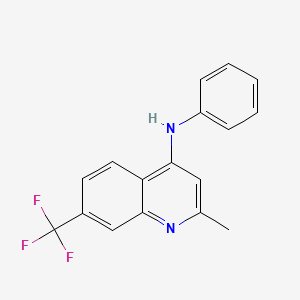

3-(4-(2-fluorofenil)piperazin-1-carbonil)-7-metil-4H-pirido[1,2-a]pirimidin-4-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C20H19FN4O2 and its molecular weight is 366.396. The purity is usually 95%.

BenchChem offers high-quality 3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

¡Claro! Aquí hay un análisis completo de las aplicaciones de investigación científica del compuesto 3-(4-(2-fluorofenil)piperazin-1-carbonil)-7-metil-4H-pirido[1,2-a]pirimidin-4-ona:

Neurofarmacología

Este compuesto ha mostrado potencial como un inhibidor de la monoaminooxidasa B (MAO-B). Los inhibidores de la MAO-B son cruciales en el tratamiento de enfermedades neurodegenerativas como la enfermedad de Parkinson. Al inhibir la MAO-B, el compuesto puede ayudar a aumentar los niveles de dopamina en el cerebro, aliviando así los síntomas asociados con la deficiencia de dopamina .

Actividad Antimicrobiana

La investigación indica que los derivados de este compuesto exhiben fuertes efectos bactericidas contra las bacterias Gram-negativas. Esto lo convierte en un candidato prometedor para desarrollar nuevos antibióticos, especialmente en una era en la que la resistencia a los antibióticos es una preocupación creciente .

Actividad Antitumoral

El compuesto ha sido evaluado por sus propiedades antitumorales. Los estudios han demostrado que puede inhibir el crecimiento de ciertas líneas celulares cancerosas, lo que lo convierte en un candidato potencial para la terapia del cáncer. Su mecanismo de acción puede involucrar la inhibición de enzimas o vías específicas que son esenciales para el crecimiento tumoral .

Trastornos Psiquiátricos

Dada su estructura, el compuesto puede interactuar con varios sistemas de neurotransmisores, lo que lo convierte en un candidato potencial para tratar trastornos psiquiátricos como la depresión y la ansiedad. Los derivados de piperazina son conocidos por sus propiedades psicoactivas, y este compuesto podría explorarse para aplicaciones similares .

Propiedades Antiinflamatorias

Existe un potencial para que este compuesto actúe como un agente antiinflamatorio. La inflamación es un factor subyacente común en muchas enfermedades crónicas, y los compuestos que pueden modular las vías inflamatorias son valiosos en el desarrollo terapéutico .

Investigación Cardiovascular

El compuesto también puede tener aplicaciones en la investigación cardiovascular. Los derivados de piperazina se han estudiado por sus efectos sobre la salud cardiovascular, incluido su potencial para actuar como vasodilatadores o para influir en la frecuencia cardíaca y la presión arterial .

Estudios de Inhibición Enzimática

Este compuesto se puede utilizar en estudios de inhibición enzimática para comprender su interacción con diversas enzimas. Tales estudios son cruciales para el desarrollo de fármacos, ya que ayudan a identificar posibles objetivos terapéuticos y comprender el mecanismo de acción del compuesto .

Química Sintética

En el campo de la química sintética, este compuesto puede servir como un bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite diversas modificaciones químicas, lo que lo convierte en una herramienta versátil para los químicos .

Mecanismo De Acción

Target of Action

The primary target of this compound is the poly (ADP-ribose) polymerase (PARP) . PARP is a part of the DNA damage signaling system due to its ability to recognize and quickly bind to single-stranded or double-stranded DNA breaks . It is involved in a variety of DNA-related functions, including gene amplification, cell division, differentiation, apoptosis, DNA repair, and it also affects telomere length and chromosome stability .

Mode of Action

The compound acts as a highly potent inhibitor of both PARP-1 and PARP-2 . By inhibiting these enzymes, it prevents the repair of DNA damage, leading to cell death. This is particularly effective in cancer cells that have defects in other DNA repair mechanisms .

Biochemical Pathways

The inhibition of PARP leads to an accumulation of DNA damage. This triggers a cascade of events leading to cell cycle arrest and apoptosis , or programmed cell death . The exact pathways affected can vary depending on the cell type and the presence of other genetic mutations.

Pharmacokinetics

The compound exhibits good pharmacokinetic profiles and oral bioavailability . It is formulated in a solid dispersion with a matrix polymer that exhibits low hygroscopicity and high softening temperature, such as copovidone . This formulation increases the bioavailability of the drug .

Result of Action

The result of the compound’s action is the induction of cell death in cancer cells. It shows standalone activity against BRCA1-deficient breast cancer cell lines . This makes it a promising candidate for the treatment of BRCA1- and BRCA2-defective cancers .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the matrix polymer used in the formulation can affect the drug’s stability and bioavailability . Additionally, the compound’s efficacy can be influenced by the presence of other drugs or substances that interact with PARP or the same DNA repair pathways.

Análisis Bioquímico

Biochemical Properties

It is known that the compound can participate in various biochemical reactions .

Cellular Effects

The effects of 3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one on cells are diverse and depend on the specific cellular context . It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one vary with different dosages in animal models . These studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one within cells and tissues are complex processes that involve interaction with transporters or binding proteins . These interactions can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of 3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and its effects on activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-7-methylpyrido[1,2-a]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O2/c1-14-6-7-18-22-12-15(20(27)25(18)13-14)19(26)24-10-8-23(9-11-24)17-5-3-2-4-16(17)21/h2-7,12-13H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBSAYBBRBYTRDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC=C(C2=O)C(=O)N3CCN(CC3)C4=CC=CC=C4F)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2475580.png)

![3-[(4-nitrobenzyl)sulfanyl]-4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole](/img/structure/B2475585.png)

amine hydrochloride](/img/structure/B2475596.png)

![N-benzyl-4-(4-cyano-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazol-2-yl)-N-methylbenzene-1-sulfonamide](/img/structure/B2475599.png)

![Methyl 6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B2475600.png)

![2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2475603.png)